Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]-
Overview
Description
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- is a complex organic compound that features a morpholine ring attached to a triazinoindole moiety via a thioacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- typically involves multiple steps. One common route starts with the preparation of the triazinoindole core, which is then functionalized to introduce the thioacetyl group. The final step involves the attachment of the morpholine ring. Reaction conditions often include the use of solvents like methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- has been studied for its potential as a DNA-binding agent. Its ability to interact with DNA makes it a candidate for the development of new chemotherapeutic agents .
Medicine
In medicine, this compound is being explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by binding to DNA and disrupting essential cellular processes .
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .
Mechanism of Action
The mechanism of action of Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- involves its interaction with DNA. The compound binds to the DNA molecule, causing conformational changes that disrupt the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include the DNA itself and various proteins involved in DNA processing .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in the functional groups attached to it.
Morpholine derivatives: These compounds feature the morpholine ring but lack the triazinoindole moiety.
Uniqueness
What sets Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- apart is its unique combination of the morpholine ring and the triazinoindole core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-morpholin-4-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-12(20-5-7-22-8-6-20)9-23-15-17-14-13(18-19-15)10-3-1-2-4-11(10)16-14/h1-4H,5-9H2,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUQOPRDRBRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415298 | |
Record name | Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189830-96-4 | |
Record name | Morpholine, 4-[(2H-1,2,4-triazino[5,6-b]indol-3-ylthio)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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